molecular formula C10H9N B074773 3-Methylisoquinoline CAS No. 1125-80-0

3-Methylisoquinoline

Cat. No.: B074773
CAS No.: 1125-80-0
M. Wt: 143.18 g/mol
InChI Key: FVVXWRGARUACNW-UHFFFAOYSA-N
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Description

3-Methylisoquinoline is an organic compound with the molecular formula C10H9N. It is a derivative of isoquinoline, characterized by a methyl group attached to the third position of the isoquinoline ring. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylisoquinoline can be synthesized through several methods. One common method involves the reaction of benzylamine with 1,1-dimethoxypropan-2-one in the presence of dichloromethane and sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature overnight, followed by a series of washing and extraction steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Tetrahydro-3-Methylisoquinoline.

    Substitution: Various substituted isoquinolines depending on the reagent used.

Scientific Research Applications

3-Methylisoquinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studies have explored its role as a bacterial xenobiotic metabolite.

    Medicine: Research into its potential pharmacological properties is ongoing.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Methylquinoline
  • 6-Methylquinoline
  • 8-Methylquinoline
  • Quinaldine
  • Quinoline

Comparison: 3-Methylisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring. Compared to its analogs, it exhibits distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methylisoquinoline
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InChI

InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVVXWRGARUACNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9N
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DSSTOX Substance ID

DTXSID2075180
Record name Isoquinoline, 3-methyl-
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Molecular Weight

143.18 g/mol
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Vapor Pressure

0.00952 [mmHg]
Record name 3-Methylisoquinoline
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CAS No.

1125-80-0
Record name 3-Methylisoquinoline
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Record name 3-Methylisoquinoline
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Record name 3-methylisoquinoline
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Synthesis routes and methods

Procedure details

2-hexylquinoline; 4-methylquinoline; 1-methylacridine;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some methods for synthesizing 3-methylisoquinolines?

A1: Several approaches exist for synthesizing 3-methylisoquinolines:

  • Reissert Compound Chemistry: Starting with isoquinoline Reissert compounds, transformations like halo-hydrin formation followed by base-induced rearrangements can yield 3-methylisoquinolines. []
  • Hydrazone-Derived 1-Azatrienes: Reacting 2-propenylbenzaldehydes with hydrazines generates 1-azatrienes, which upon microwave-assisted cyclization, form 3-methylisoquinolines. []
  • Palladium-Catalyzed Reactions: Palladium-catalyzed tandem C-H allylation/amination and aromatization of benzylamines with allyl acetate offer another route to 3-methylisoquinolines. []
  • Flash Vacuum Pyrolysis: Flash vacuum pyrolysis of specific 1,2,3-triazoles, like 1,4-dimethyl-5-phenyl-1,2,3-triazole and 1,5-dimethyl-4-phenyl-1,2,3-triazole, leads to the formation of 3-methylisoquinoline. []

Q2: Can you describe the structure of this compound?

A2: this compound is a heterocyclic aromatic compound. It consists of a benzene ring fused to a pyridine ring, with a methyl group substituted at the 3-position of the isoquinoline nucleus.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H9N. Its molecular weight is 143.19 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: Researchers have utilized various spectroscopic techniques to characterize this compound, including:

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []
  • Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information by analyzing the magnetic properties of atomic nuclei. []
  • UV-Visible Spectroscopy: Reveals information about the electronic transitions within the molecule and its absorption characteristics. []
  • X-ray Crystallography: Provides precise information on the three-dimensional structure and bond lengths within the molecule. []

Q5: How does this compound behave in reactions?

A5: this compound, similar to other isoquinolines, can undergo various reactions, including:

    Q6: Are there specific reactions where this compound acts as a ligand?

    A6: Yes, this compound can act as a ligand in coordination chemistry, forming complexes with metal ions like silver(I) [, , , ] and nickel(II). []

    Q7: What is the biological significance of this compound derivatives?

    A7: this compound derivatives have shown potential in various biological applications:

    • Antimalarial Activity: Researchers have synthesized novel 4-cyano-3-methylisoquinoline inhibitors exhibiting potent activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]
    • Calcium Channel Blocking Activity: Phenolphthalein, a compound structurally similar to this compound, has been identified as a prototype drug for calcium channel blockers, showing activity in human platelets. []
    • Antagonism of Uridine Diphosphate: Certain this compound compounds have demonstrated the ability to antagonize the spasmogenic effects of uridine diphosphate in biological systems. []

    Q8: What are the potential targets of this compound derivatives in biological systems?

    A8: this compound derivatives have been investigated for their interaction with various biological targets:

    • P. falciparum Cation ATPase (PfATP4): This enzyme, crucial for maintaining low cytosolic sodium levels in the malaria parasite, has been identified as a target for this compound-based antimalarials. []
    • Protein Kinase A (PKA): Some this compound derivatives, like 4-cyano-3-methylisoquinoline, have shown inhibitory activity against PKA, a key enzyme involved in various cellular processes. [, , ]

    Q9: Has this compound been used in the development of any dyes?

    A9: Yes, this compound derivatives have been explored in the development of novel heterocyclic metallized dyes, with applications in various industries. []

    Q10: Is there any information on the toxicity of this compound?

    A10: While specific toxicological data on this compound might be limited, it's crucial to approach all chemical compounds with caution. Appropriate safety measures and handling procedures should always be followed.

    Q11: What are some areas of ongoing research related to this compound?

    A11: Research on this compound and its derivatives is ongoing, with focuses on:

    • Structure-Activity Relationship (SAR) Studies: Exploring how structural modifications of the this compound scaffold influence biological activity and potency. [, , ]
    • Drug Design and Development: Optimizing the properties of this compound derivatives to create more potent and selective drug candidates, particularly for malaria. [, ]
    • Understanding the Mechanism of Action: Investigating the precise mechanisms by which this compound derivatives exert their biological effects on various targets. [, ]

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